13-(Perylen-3-yl)tridecanoic acid
Description
13-(Perylen-3-yl)tridecanoic acid is a tridecanoic acid derivative substituted with a perylene moiety at the 13th carbon position. Its structure contrasts with other tridecanoic acid derivatives, which feature substituents such as cyclopentenyl, hydroxy, or aliphatic groups, each conferring distinct functional properties.
Properties
CAS No. |
189512-49-0 |
|---|---|
Molecular Formula |
C33H36O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
13-perylen-3-yltridecanoic acid |
InChI |
InChI=1S/C33H36O2/c34-31(35)21-10-8-6-4-2-1-3-5-7-9-14-24-22-23-30-28-19-12-16-25-15-11-18-27(32(25)28)29-20-13-17-26(24)33(29)30/h11-13,15-20,22-23H,1-10,14,21H2,(H,34,35) |
InChI Key |
QYEIMIGVXDRADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCCCCCCCC(=O)O)C=CC=C5C3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Perylen-3-yl)tridecanoic acid typically involves the attachment of a perylene derivative to a tridecanoic acid chain. One common method involves the use of a perylene derivative, such as perylene-3-carboxylic acid, which is then reacted with a tridecanoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
13-(Perylen-3-yl)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the perylene ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the perylene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the perylene moiety can lead to the formation of perylenequinones, while reduction can yield perylene diols.
Scientific Research Applications
13-(Perylen-3-yl)tridecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 13-(Perylen-3-yl)tridecanoic acid involves its interaction with molecular targets, such as lipid membranes and proteins. The perylene moiety can insert into lipid bilayers, affecting membrane fluidity and dynamics. Additionally, the compound can interact with specific proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The biological and chemical behavior of tridecanoic acid derivatives depends critically on the substituent group. Key analogs include:
Key Observations :
- Perylenyl vs. Cyclopentenyl: The bulky, aromatic perylene group in this compound likely reduces solubility in polar solvents compared to the smaller cyclopentenyl group in 13-(2-Cyclopenten-1-yl)tridecanoic acid .
- Hydroxy vs. Carboxylic Acid: β-Hydroxytridecanoic acid (C₁₃H₂₆O₃) is less acidic than tridecanedioic acid (C₁₃H₂₄O₄), which has two carboxylic acid groups .
Antimicrobial and Therapeutic Potential
- 13-(2-Cyclopenten-1-yl)tridecanoic acid (Chaulmoogric Acid): Exhibits antibacterial and antileprostatic activities, attributed to the cyclopentenyl group disrupting microbial membranes .
- Tridecanoic acid (C13:0): Binds to GPR84 receptors via hydrogen bonds (Thr167, Ser77) and hydrophobic interactions, suggesting roles in immune modulation .
- This compound: No direct biological data are available, but perylene derivatives are known for photodynamic therapy applications in oncology .
Metabolic and Toxicological Profiles
- β-Hydroxytridecanoic acid: Requires careful handling due to uninvestigated toxicological properties .
- Tridecanedioic acid: Classified as non-hazardous under EU regulations, making it safer for industrial use .
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